molecular formula C16H21NOS B14518092 O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate CAS No. 62604-07-3

O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate

Cat. No.: B14518092
CAS No.: 62604-07-3
M. Wt: 275.4 g/mol
InChI Key: FQGKOKNXZUZJLQ-UHFFFAOYSA-N
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Description

O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate is a chemical compound that belongs to the class of carbamothioates It is characterized by the presence of a cyclohexyl group, a phenyl group, and a prop-2-en-1-yl group attached to a carbamothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate typically involves the reaction of cyclohexyl isocyanate with phenyl isothiocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclohexyl isocyanate} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully monitored and controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamothioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted carbamothioates depending on the nucleophile used.

Scientific Research Applications

O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl(phenyl)carbamothioate: Similar structure but lacks the prop-2-en-1-yl group.

    Phenylcarbamothioate: Contains only the phenyl group attached to the carbamothioate moiety.

    Cyclohexylcarbamothioate: Contains only the cyclohexyl group attached to the carbamothioate moiety.

Uniqueness

O-Prop-2-en-1-yl cyclohexyl(phenyl)carbamothioate is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties

Properties

CAS No.

62604-07-3

Molecular Formula

C16H21NOS

Molecular Weight

275.4 g/mol

IUPAC Name

O-prop-2-enyl N-cyclohexyl-N-phenylcarbamothioate

InChI

InChI=1S/C16H21NOS/c1-2-13-18-16(19)17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-3,5-6,9-10,15H,1,4,7-8,11-13H2

InChI Key

FQGKOKNXZUZJLQ-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=S)N(C1CCCCC1)C2=CC=CC=C2

Origin of Product

United States

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